![molecular formula C21H45GdN6 B6288658 Tris(N,N'-di-i-propylformamidinato)gadolinium(III), (99.999+%-Gd) CAS No. 2427514-81-4](/img/structure/B6288658.png)
Tris(N,N'-di-i-propylformamidinato)gadolinium(III), (99.999+%-Gd)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(N,N'-di-i-propylformamidinato)gadolinium(III), (99.999+%-Gd) is a gadolinium-based contrast agent used in magnetic resonance imaging (MRI). It has a variety of applications in medical imaging and research, including diagnosis of diseases and monitoring of treatment outcomes. Gd-based contrast agents are widely used due to their excellent safety profile and ability to enhance MRI signal-to-noise ratio (SNR).
Wissenschaftliche Forschungsanwendungen
Gadolinium-based contrast agents are used in a variety of scientific research applications, including cell imaging, tissue imaging, and drug delivery. For example, Gd-based contrast agents have been used to study the effects of drugs on cancer cells, as well as to monitor the progression of diseases such as Alzheimer’s and Parkinson’s. In addition, Gd-based contrast agents are used in Tris(N,N'-di-i-propylformamidinato)gadolinium(III), (99.999+%-Gd)-guided drug delivery, allowing for precise delivery of drugs to targeted areas.
Wirkmechanismus
Gadolinium-based contrast agents work by increasing the signal-to-noise ratio of Tris(N,N'-di-i-propylformamidinato)gadolinium(III), (99.999+%-Gd) images. The gadolinium ions interact with water molecules, creating a stronger signal in the Tris(N,N'-di-i-propylformamidinato)gadolinium(III), (99.999+%-Gd) images. This allows for better visualization of tissues and organs, as well as the detection of abnormalities.
Biochemical and Physiological Effects
Gadolinium-based contrast agents are generally safe and well-tolerated. In most cases, the gadolinium ions are rapidly excreted from the body via the kidneys. However, there have been rare cases of gadolinium deposition in the brain and other organs. In addition, gadolinium-based contrast agents have been known to cause allergic reactions in some patients.
Vorteile Und Einschränkungen Für Laborexperimente
Gadolinium-based contrast agents have several advantages for lab experiments. They are relatively inexpensive, non-toxic, and have a long shelf life. In addition, they can be used to enhance the signal-to-noise ratio of Tris(N,N'-di-i-propylformamidinato)gadolinium(III), (99.999+%-Gd) images, allowing for better visualization of tissues and organs. However, there are some limitations to the use of Gd-based contrast agents in lab experiments. For example, they can cause allergic reactions in some patients, and there is a risk of gadolinium deposition in the brain and other organs.
Zukünftige Richtungen
There are a number of potential future directions for tris(N,N'-di-i-propylformamidinato)gadolinium(III). For example, researchers are exploring the use of Gd-based contrast agents for targeted drug delivery. In addition, researchers are developing new Gd-based contrast agents with improved safety profiles and enhanced imaging capabilities. Finally, researchers are exploring the use of Gd-based contrast agents for the diagnosis of diseases such as Alzheimer’s and Parkinson’s.
Synthesemethoden
Tris(N,N'-di-i-propylformamidinato)gadolinium(III) is synthesized by reacting a gadolinium salt with an amine-containing ligand. The reaction is typically carried out in an aqueous solution at room temperature. The resulting tris(N,N'-di-i-propylformamidinato)gadolinium(III) complexes can be purified by dialysis and/or size-exclusion chromatography.
Eigenschaften
IUPAC Name |
gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H15N2.Gd/c3*1-6(2)8-5-9-7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLSYLQFCPRNSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.[Gd+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45GdN6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(N,N'-di-i-propylformamidinato)gadolinium(III), (99.999+%-Gd) |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.